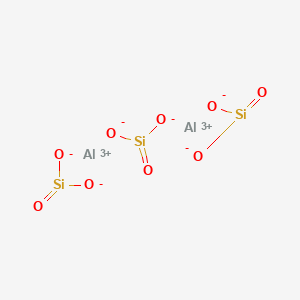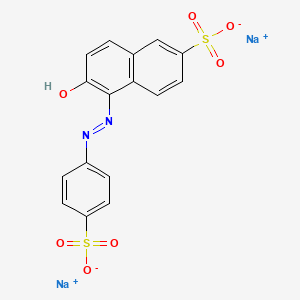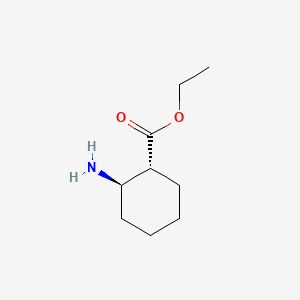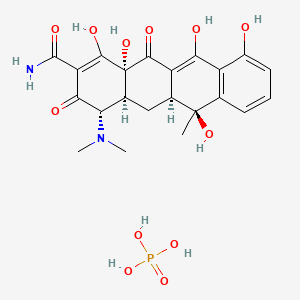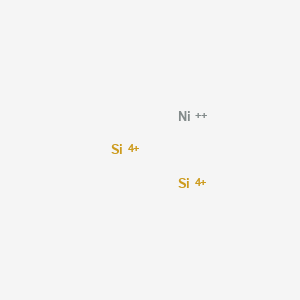
Nickel silicide (NiSi2)
Overview
Description
Nickel silicide is an intermetallic compound formed out of nickel and silicon . It is of importance in the area of microelectronics .
Synthesis Analysis
Nickel silicide can be synthesized using various methods. For instance, ultrathin nickel silicides can be characterized using 3D medium-energy ion scattering . The transition process is significantly different for samples with initial Ni thickness of 3 nm . Another method involves microwave-annealed silicidation . Nickel disilicide (NiSi2) has been prepared on (100) and (111) n-Si by rapid thermal annealing . The synthesis of nickel silicide thin films via a vapor–solid reaction has been studied by exposing thin (10 nm) Ni films to silane (SiH4) .Molecular Structure Analysis
The molecular structure of nickel silicide can be characterized using 3D medium-energy ion scattering . The Ni films transform from an as-deposited disordered layer to an epitaxial silicide layer at the temperature of 290°C, significantly lower than previously reported .Physical And Chemical Properties Analysis
Nickel silicides are generally chemically and thermally stable . They have low electrical resistivity; with NiSi 10.5–18 μΩ·cm, Ni2Si 24–30 μΩ·cm, NiSi2 34–50 μΩ·cm; nickel-rich silicides have higher resistivity rising to 90–150 μΩ·cm in Ni31Si12 .Scientific Research Applications
Electrodes in CMOS Devices : NiSi2 is utilized in forming the electrodes of gates, sources, and drains in advanced complementary metal-oxide-semiconductor field-effect transistors (CMOSs). However, controlling its formation is critical to prevent high resistance and n/p junction leaks in devices (Futase et al., 2011).
Thermal Stability in Nanoscale Devices : The formation of low-resistivity NiSi2 by atomic layer deposition (ALD) and its increased temperature stability is significant for fabricating advanced devices like nanoscale CMOS or 3-D MOS devices (Do et al., 2006).
Flexible Silicon Devices : Direct epitaxial growth of NiSi2 thin film by sputter deposition on flexible Hastelloy tapes demonstrates potential in manufacturing low-cost, high-performance flexible electronics (Li et al., 2019).
Microsystem Devices : NiSi2 exhibits suitable mechanical properties and resistance to etchants, making it highly suitable for microsystem fabrication. Conditions for its formation by vacuum annealing thin nickel films on silicon substrates have been investigated (Bhaskaran et al., 2007).
Dye-Sensitized Solar Cells (DSSC) : NiSi2 has been explored as a counter electrode material in DSSC devices, showing potential to replace the conventional Pt catalytic layer with further optimization (Song et al., 2016).
Nanowire-Based Electronic Devices : NiSi2 nanowires, due to their low resistivity, are promising for interconnection and gate materials in one-dimensional nanoelectronic devices (Jiang et al., 2009).
Mechanism of Action
Future Directions
Nickel silicides have been decisive compounds for the development of high-performance electronic devices . These materials enable low contact resistance between the devices and the interconnects, hence providing manifold benefits, such as higher drive current, lower power consumption, and improved reliability . Nickel monosilicide (NiSi) has proven to be a contact material of high technological interest and has been used in the 45 nm and the 32 nm transistors because it features one of the lowest resistivity of all silicides .
properties
IUPAC Name |
nickel(2+);silicon(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2Si/q+2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYGNUPYSXKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si+4].[Si+4].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSi2+10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014290 | |
| Record name | Nickel silicide (NiSi2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel silicide (NiSi2) | |
CAS RN |
12201-89-7 | |
| Record name | Nickel silicide (NiSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel silicide (NiSi2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



